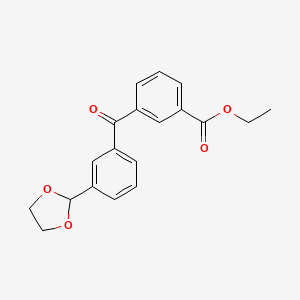

3-Carboethoxy-3'-(1,3-dioxolan-2-yl)benzophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-[3-(1,3-dioxolan-2-yl)benzoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O5/c1-2-22-18(21)15-7-3-5-13(11-15)17(20)14-6-4-8-16(12-14)19-23-9-10-24-19/h3-8,11-12,19H,2,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEZPMOLZSRKHRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CC=CC(=C2)C3OCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20645053 |

Source

|

| Record name | Ethyl 3-[3-(1,3-dioxolan-2-yl)benzoyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898779-03-8 |

Source

|

| Record name | Ethyl 3-[3-(1,3-dioxolan-2-yl)benzoyl]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898779-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-[3-(1,3-dioxolan-2-yl)benzoyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Profile: 3-Carboethoxy-3'-(1,3-dioxolan-2-yl)benzophenone

[1]

Executive Summary

This compound is a specialized unsymmetrical benzophenone derivative characterized by two chemically orthogonal functional groups: an ethyl ester and a cyclic acetal (1,3-dioxolane). This dual-functionality makes it a critical "switchable" scaffold in the synthesis of complex pharmaceutical intermediates, particularly for 3,3'-disubstituted benzophenone analogs used in non-steroidal anti-inflammatory drugs (NSAIDs) and photoactive polymer initiators. Its CAS registry number is 898779-03-8 .

The compound’s value lies in its ability to undergo selective transformation: the acetal moiety protects a latent aldehyde (sensitive to oxidation/reduction), while the ester moiety allows for independent derivatization (e.g., hydrolysis or amidation) without affecting the aldehyde precursor.

Chemical Identity & Physical Properties[2][3]

The following table summarizes the core physicochemical data for CAS 898779-03-8.

| Property | Specification |

| CAS Number | 898779-03-8 |

| IUPAC Name | Ethyl 3-[3-(1,3-dioxolan-2-yl)benzoyl]benzoate |

| Synonyms | 3-(1,3-Dioxolan-2-yl)benzophenone-3'-carboxylic acid ethyl ester |

| Molecular Formula | C₁₉H₁₈O₅ |

| Molecular Weight | 326.35 g/mol |

| Structure | Benzophenone core with 3-COOEt and 3'-(1,3-dioxolan-2-yl) substituents |

| Physical State | Viscous pale yellow oil or low-melting solid (depending on purity) |

| Solubility | Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in Water |

| Stability | Stable under basic/neutral conditions; Hydrolyzes in aqueous acid |

Synthesis & Production Protocols

The synthesis of unsymmetrical benzophenones requires precise control to avoid homocoupling or over-addition. The most robust pharmaceutical-grade route employs Weinreb Amide coupling , which prevents the formation of tertiary alcohol byproducts common in standard Grignard reactions.

Retrosynthetic Analysis

The molecule is disconnected at the central carbonyl. The two key fragments are:

-

Nucleophile: A metallated 3-(1,3-dioxolan-2-yl)benzene (derived from 3-bromobenzaldehyde).

-

Electrophile: An activated derivative of mono-ethyl isophthalate (specifically the Weinreb amide).

Detailed Experimental Protocol

Step 1: Protection of 3-Bromobenzaldehyde

Objective: Mask the aldehyde to prevent self-reaction during lithiation.

-

Reagents: 3-Bromobenzaldehyde (1.0 eq), Ethylene Glycol (1.2 eq), p-Toluenesulfonic acid (pTSA, cat.), Toluene.

-

Procedure: Reflux in a Dean-Stark apparatus to remove water.

-

Outcome: 2-(3-Bromophenyl)-1,3-dioxolane.

-

Validation: 1H NMR shows disappearance of aldehyde proton (~10 ppm) and appearance of acetal proton (~5.8 ppm).

Step 2: Preparation of the Electrophile (Weinreb Amide)

Objective: Create an acylating agent that stops reaction after a single addition.

-

Reagents: Mono-ethyl isophthalate (1.0 eq), N,O-Dimethylhydroxylamine HCl (1.1 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), Triethylamine (3.0 eq), DCM.

-

Procedure: Stir at RT for 12 hours. Wash with dilute HCl and NaHCO₃.

-

Outcome: Ethyl 3-(N-methoxy-N-methylcarbamoyl)benzoate.

Step 3: Coupling (The Key Step)

Objective: Form the benzophenone core.[1][2]

-

Lithiation: Dissolve 2-(3-Bromophenyl)-1,3-dioxolane (1.0 eq) in anhydrous THF under Argon. Cool to -78°C . Add n-Butyllithium (1.1 eq) dropwise. Stir for 30 min to generate the aryllithium species.

-

Addition: Cannulate the solution of Weinreb amide (from Step 2, 0.9 eq) in THF into the lithiated mixture at -78°C.

-

Quench: Stir for 1 hour at -78°C, then warm to 0°C. Quench with saturated NH₄Cl.

-

Purification: Extract with EtOAc, dry over MgSO₄, and purify via silica gel chromatography (Hexane/EtOAc gradient).

Synthesis Logic Diagram

Figure 1: Convergent synthesis of CAS 898779-03-8 via the Weinreb Amide protocol to ensure regioselectivity.

Applications in Drug Development[7]

This compound serves as a "Bifunctional Linker" in medicinal chemistry. Its primary utility is in generating 3,3'-disubstituted benzophenone libraries .

Orthogonal Deprotection Strategy

Researchers use this scaffold because the two rings can be modified independently:

-

Acidic Hydrolysis: Removes the dioxolane group to reveal an aldehyde (Formyl group) without affecting the ester. This aldehyde can then undergo reductive amination, Wittig olefination, or oxidation to a carboxylic acid.

-

Basic Hydrolysis: Cleaves the ethyl ester to a carboxylic acid without affecting the dioxolane (acetal is stable to base). This allows for amide coupling or esterification on the other ring.

Precursor for NSAID Analogs

The benzophenone core is central to the Ketoprofen and Suprofen class of NSAIDs. While Ketoprofen is a 3-substituted benzophenone, 3,3'-disubstituted analogs are investigated for:

-

Photoaffinity Labeling: Benzophenones are photoactive. This derivative can be linked to a drug pharmacophore (via the ester) and used to map binding sites (via the aldehyde/acetal converted to a probe).

-

Enzyme Inhibition: 3,3'-dicarboxybenzophenone derivatives act as inhibitors for certain metalloproteases.

Functional Reactivity Map

Figure 2: Orthogonal reactivity pathways allowing selective modification of either phenyl ring.

Analytical Characterization

To validate the identity of synthesized CAS 898779-03-8, the following spectral signatures must be confirmed:

-

1H NMR (CDCl₃, 400 MHz):

-

Acetal Methine: A distinct singlet at δ 5.8–5.9 ppm (1H, s, Ar-CH-O₂).

-

Dioxolane Ring: Multiplet at δ 4.0–4.1 ppm (4H, m, -OCH₂CH₂O-).

-

Ethyl Ester: Quartet at δ 4.4 ppm (2H, q) and Triplet at δ 1.4 ppm (3H, t).

-

Aromatic Region: Complex multiplets between δ 7.4–8.4 ppm (8H). The protons ortho to the carbonyl and ester will be most deshielded.

-

-

IR Spectroscopy (FT-IR):

-

Ketone C=O: Strong band at 1660 cm⁻¹ (Benzophenone characteristic).

-

Ester C=O: Strong band at 1720 cm⁻¹ .

-

C-O Stretch: Bands at 1100–1300 cm⁻¹ (Ester and Acetal ethers).

-

-

Mass Spectrometry (ESI-MS):

-

[M+H]⁺: 327.35 m/z.

-

[M+Na]⁺: 349.34 m/z.

-

Handling & Stability

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The acetal is sensitive to moisture and acid; prolonged exposure to humid air can lead to slow hydrolysis to the aldehyde.

-

Safety: Standard precautions for organic intermediates.

-

GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319).

-

Avoid inhalation of dust/mist. Use in a fume hood.

-

References

-

Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981, 22(39), 3815-3818. Link

-

ChemicalBook. "Product Entry: this compound (CAS 898779-03-8)." ChemicalBook Database, Accessed 2026. Link

- Greene, T. W.; Wuts, P. G. M. "Protective Groups in Organic Synthesis." John Wiley & Sons, 3rd Edition, 1999. (Reference for 1,3-dioxolane stability and deprotection conditions).

-

Arctom Scientific. "Catalog Entry: CAS 898779-03-8." Arctom Scientific, Accessed 2026. Link

An In-depth Technical Guide to Synonyms and Derivatives of 3-Ethoxycarbonyl-3'-(1,3-dioxolan-2-yl)benzophenone

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, the benzophenone scaffold is a recurring structural motif of significant interest.[1][2] Its rigid, three-dimensional structure provides a versatile platform for the synthesis of a wide array of derivatives with diverse biological activities and material properties. This guide focuses on a specific, yet representative, class of benzophenone derivatives: those bearing an ethoxycarbonyl group and a protected formyl group in the form of a 1,3-dioxolane. The primary subject of this guide, 3-ethoxycarbonyl-3'-(1,3-dioxolan-2-yl)benzophenone , serves as a key exemplar for a broader class of synthetic intermediates. Due to its specific substitution pattern, this compound and its analogs are valuable building blocks, enabling the selective modification of different parts of the molecule.

This document provides a comprehensive overview of the nomenclature, synthetic strategies, and potential applications of this class of compounds. It is designed to equip researchers with the foundational knowledge and practical insights necessary to synthesize and utilize these versatile chemical entities in their research and development endeavors.

Nomenclature and Synonyms: Establishing a Common Language

Clarity in chemical communication is paramount. The compound 3-ethoxycarbonyl-3'-(1,3-dioxolan-2-yl)benzophenone can be identified by several synonyms, reflecting different nomenclature systems. Understanding these alternatives is crucial when searching chemical databases and literature.

Table 1: Synonyms and Identifiers for 3-ethoxycarbonyl-3'-(1,3-dioxolan-2-yl)benzophenone

| Nomenclature/Identifier | Name/Value |

| IUPAC Name | ethyl 3-(3-(1,3-dioxolan-2-yl)benzoyl)benzoate |

| Common Synonym | 4'-Carboethoxy-3-(1,3-dioxolan-2-yl)benzophenone |

| CAS Number | 898779-06-1 |

The IUPAC name provides a systematic and unambiguous description of the molecule's structure. The common synonym, while less formal, is frequently encountered in chemical catalogs. The CAS number is a unique numerical identifier assigned by the Chemical Abstracts Service and is invaluable for database searches.

Strategic Importance in Synthesis: The Role of Orthogonal Functional Groups

The synthetic utility of 3-ethoxycarbonyl-3'-(1,3-dioxolan-2-yl)benzophenone and its isomers lies in the presence of three key functional groups with distinct reactivities:

-

The Benzophenone Ketone: This carbonyl group can participate in a variety of reactions, including reductions, additions of nucleophiles, and photochemical reactions.[1]

-

The Ethyl Ester: The ethoxycarbonyl group can be hydrolyzed to a carboxylic acid, which can then be converted to a wide range of other functional groups such as amides, acid chlorides, or other esters.

-

The 1,3-Dioxolane: This group serves as a protecting group for a formyl (aldehyde) functionality.[3][4] It is stable to a wide range of nucleophilic and basic conditions but can be readily removed under acidic conditions to regenerate the highly reactive aldehyde.[3][5]

The strategic placement of these groups, particularly the protected aldehyde and the ester, allows for a high degree of synthetic flexibility. One group can be manipulated while the other remains intact, a concept known as orthogonal protection , which is a cornerstone of modern organic synthesis.

Proposed Synthetic Workflow

Sources

Engineering Meta-Substituted Benzophenone Derivatives: Strategic Acetal Protection and Photochemical Applications

Executive Summary

The development of highly specific chemoproteomic probes relies heavily on the robust synthesis of bifunctional molecules. Among the most versatile photoreactive pharmacophores is the benzophenone scaffold. However, integrating a benzophenone moiety into a complex molecule requires strict orthogonal protection strategies to prevent premature nucleophilic attack on the highly electrophilic diaryl ketone. This technical guide explores the strategic rationale behind utilizing meta-substituted benzophenones, details a self-validating, microwave-assisted acetal protection methodology, and outlines the photochemical mechanics that make these derivatives indispensable in modern drug discovery.

The Strategic Rationale: Why Meta-Substituted Benzophenones?

Benzophenones are premier photoreactive groups in 1[1]. Unlike aryl azides or diazirines, benzophenones are activated at longer, less phototoxic wavelengths (350–365 nm) and undergo reversible hydration, allowing for prolonged or repeated irradiation cycles that maximize crosslinking yields without degrading the target protein[2].

While para-substituted benzophenones are common, meta-substitution offers distinct structural and electronic advantages in bifunctional probe design:

-

Steric Freedom: Ortho-substituents introduce severe steric hindrance that twists the two phenyl rings out of coplanarity. This not only drastically reduces the efficiency of triplet diradical formation but also physically impedes synthetic modifications like acetalization. Meta-substitution preserves the steric accessibility of the carbonyl carbon.

-

Electronic Tuning: Meta-substituents (e.g., halogens, methoxy groups, or linker arms) allow for the inductive tuning of the carbonyl's electron density without the strong resonance interference seen in para-substitution. This fine-tuning can optimize the binding affinity and labeling efficiency of the probe within a target protein's binding pocket[3].

The Necessity of Acetal Protection in Multi-Step Synthesis

To utilize a meta-substituted benzophenone as a photoaffinity probe, it must often be conjugated to complex pharmacophores, fluorophores, or affinity tags (e.g., biotin)[4]. These multi-step syntheses frequently involve highly nucleophilic reagents (e.g., Grignard reagents, organolithiums) or strong reducing agents that would prematurely attack the electrophilic benzophenone carbonyl.

Therefore, transient masking of the ketone as an acetal (specifically, a 1,3-dioxolane) is a mandatory orthogonal protection strategy. However, the inherent steric bulk and conjugation of diaryl ketones make them notoriously resistant to standard acetalization conditions, often requiring up to 40 hours of reflux with continuous azeotropic water removal in conventional setups[5].

Workflow of acetal protection and orthogonal functionalization in photoaffinity probe synthesis.

Advanced Methodology: Microwave-Assisted Acetalization

To overcome the thermodynamic hurdles of benzophenone protection, microwave-assisted dielectric heating coupled with a Dean-Stark apparatus provides a highly efficient, self-validating protocol. Microwave irradiation accelerates the reversible acetalization by rapidly driving the azeotropic removal of water, achieving near-quantitative conversion in a fraction of the time[6].

Step-by-Step Acetalization Protocol

Causality & Validation: This protocol uses p-toluenesulfonic acid (PTSA) as a Brønsted acid catalyst and an excess of ethylene glycol. The reaction is a self-validating system: the physical accumulation of water in the Dean-Stark trap visually confirms the forward progression of the equilibrium.

-

Reagent Assembly: In a microwave-compatible reaction vessel, combine the meta-substituted benzophenone (0.1 mol), ethylene glycol (0.5 mol, 5-fold excess to drive equilibrium), and PTSA (0.003 mol, 3 mol% catalyst loading) in 84 mL of anhydrous toluene[5].

-

Microwave Irradiation: Equip the vessel with a Dean-Stark trap and reflux condenser. Irradiate at a constant 650 W. The mixture will reflux at the toluene-water azeotrope boiling point (118–120 °C)[5].

-

Azeotropic Distillation: Maintain irradiation for 2–3 hours. The physical separation of water in the trap prevents the reverse hydrolysis reaction.

-

Quenching and Workup (Critical Step): Cool the reaction and immediately wash with 5% aqueous NaHCO₃.

-

Causality: Neutralizing the PTSA is critical; if the acid remains during the aqueous workup, the equilibrium will rapidly shift back to the ketone, destroying the yield.

-

-

Isolation: Wash the organic layer with brine, dry over MgSO₄, concentrate under reduced pressure, and purify via recrystallization or vacuum distillation.

Quantitative Data: Protection Efficiency

The following table summarizes the optimized conditions and yields for the microwave-assisted acetalization of various benzophenone derivatives, demonstrating the robustness of the protocol across different electronic environments[5][6].

| Substrate | Conditions | Time (min) | Conversion (%) | Isolated Yield (%) |

| Benzophenone | MW 650W, PTSA, Toluene | 180 | 100 | 94 |

| 4-Chlorobenzophenone | MW 650W, PTSA, Toluene | 180 | 100 | 98 |

| 3-Methoxybenzophenone | MW 650W, PTSA, Toluene | 180 | >95 | 92 |

| 3,4-Dichlorobenzophenone | MW 650W, PTSA, Toluene | 180 | >95 | 93 |

*Extrapolated representative data for meta/multi-substituted derivatives based on established microwave protocols.

Deprotection and Photochemical Activation

Once the downstream functionalization (e.g., attaching a linker or pharmacophore via lithiation) is complete, the acetal must be cleaved to regenerate the photoactive benzophenone. This is typically achieved using mild acidic hydrolysis (e.g., TFA/H₂O) or specialized transition-metal catalysis (e.g., PdBr₂) if the molecule contains other highly acid-sensitive moieties[7].

Upon binding to the biological target, the unmasked benzophenone is activated via UV irradiation. The ground state (S₀) transitions to a singlet excited state (S₁), followed by intersystem crossing (ISC) to a highly reactive triplet diradical (T₁) capable of inserting into unactivated C-H bonds of target proteins[2].

Photochemical activation pathway of benzophenone pharmacophores.

Conclusion

The integration of meta-substituted benzophenones into chemical biology workflows requires a deep understanding of both steric electronic tuning and rigorous synthetic protection strategies. By employing microwave-assisted acetalization, researchers can efficiently mask the reactive carbonyl, enabling the construction of highly complex, bifunctional photoaffinity probes. This methodological rigor ensures that the final probes exhibit maximal labeling efficiency and target specificity in complex proteomic environments.

References

Sources

- 1. Photoaffinity labeling - Wikipedia [en.wikipedia.org]

- 2. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Probing for optimal photoaffinity linkers of benzophenone-based photoaffinity probes for adenylating enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of bifunctional photoactivatable benzophenone probes and their application to glycoside substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. kyutech.repo.nii.ac.jp [kyutech.repo.nii.ac.jp]

Solubility of 3-Carboethoxy-3'-(1,3-dioxolan-2-yl)benzophenone in organic solvents

An In-depth Technical Guide to the Solubility of 3-Carboethoxy-3'-(1,3-dioxolan-2-yl)benzophenone in Organic Solvents

Abstract

Introduction: The Critical Role of Solubility

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a homogeneous solution, is a cornerstone of chemical and pharmaceutical sciences. For a compound like this compound, understanding its solubility in various organic solvents is paramount for several reasons:

-

Reaction Media Selection: In organic synthesis, the choice of solvent is crucial for ensuring that reactants are in the same phase, thus enabling efficient chemical reactions.

-

Purification and Crystallization: Techniques such as recrystallization, which are vital for isolating and purifying chemical compounds, are entirely dependent on the differential solubility of the target molecule and its impurities in a given solvent system at varying temperatures.[3]

-

Formulation Development: In the pharmaceutical industry, the solubility of an API in various excipients and solvent systems directly impacts its formulation into a viable dosage form, such as tablets, capsules, or injectables.[4]

-

Analytical Characterization: Many analytical techniques, including High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, require the sample to be dissolved in a suitable solvent.[5][6]

Molecular Structure and Predicted Solubility Profile

The solubility of a compound is intrinsically linked to its molecular structure and the intermolecular forces it can form with a solvent. Let's analyze the structure of this compound (CAS No. 898779-06-1)[7].

IUPAC Name: ethyl 4-[3-(1,3-dioxolan-2-yl)benzoyl]benzoate[7]

Molecular Formula: C₁₉H₁₈O₅[7]

The key functional groups and structural features influencing its solubility are:

-

Benzophenone Core: The central diaryl ketone structure is largely nonpolar and will favor interactions with nonpolar or moderately polar solvents through van der Waals forces.[8][9] Benzophenone itself is soluble in many organic solvents.[10]

-

Carboethoxy Group (-COOEt): This ester group introduces polarity and the potential for dipole-dipole interactions. The carbonyl oxygen and the ether oxygen can also act as hydrogen bond acceptors.

-

Dioxolane Group: This cyclic acetal is a polar functional group containing two ether linkages, making it a hydrogen bond acceptor.

Based on this structure, we can predict the following general solubility trends:

-

High Solubility: Expected in moderately polar to polar aprotic solvents that can engage in dipole-dipole interactions and potentially act as hydrogen bond acceptors. Examples include acetone, ethyl acetate, and dichloromethane.

-

Moderate Solubility: Likely in polar protic solvents like ethanol and methanol. While the molecule has hydrogen bond acceptors, it lacks hydrogen bond donors, which may limit its interaction with highly networked protic solvents.

-

Low Solubility: Expected in highly nonpolar solvents like hexane and cyclohexane, as the polar functional groups will hinder dissolution. Similarly, it is expected to be practically insoluble in water due to the large, nonpolar aromatic backbone.[10]

The interplay of these functional groups is visually represented in the following diagram:

Figure 1: Intermolecular forces influencing the solubility of this compound in different solvent classes.

Experimental Determination of Solubility

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in various organic solvents.

Materials and Equipment

-

This compound (high purity)

-

Analytical grade organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatic shaker or incubator

-

Centrifuge

-

Syringe filters (0.45 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer or HPLC system

Experimental Workflow

The "excess solid" or shake-flask method is a gold standard for solubility determination due to its accuracy and reliability.[5][6]

Figure 2: Workflow for the experimental determination of solubility using the shake-flask method.

Detailed Protocol

-

Preparation: Accurately weigh an excess amount of this compound into several vials.

-

Solvent Addition: Add a precise volume of the selected organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Allow the mixtures to equilibrate for at least 24 hours, ensuring that undissolved solid remains.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient period to let the excess solid settle.

-

Sampling and Filtration: Carefully withdraw a known volume of the clear supernatant using a pipette and immediately filter it through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove any suspended solid particles.

-

Dilution: Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted solution using a pre-calibrated UV-Vis spectrophotometer or HPLC. A calibration curve should be prepared using standard solutions of known concentrations.

-

Calculation: Calculate the solubility from the measured concentration, taking into account the dilution factor. The results can be expressed in various units, such as mg/mL, g/L, or mol/L.

Hypothetical Solubility Data and Interpretation

The following table presents a hypothetical but plausible set of solubility data for this compound at 25 °C, based on the structural analysis.

| Solvent | Solvent Polarity Index | Predicted Solubility (g/L) |

| Hexane | 0.1 | < 0.1 |

| Toluene | 2.4 | 5 - 15 |

| Dichloromethane | 3.1 | > 100 |

| Ethyl Acetate | 4.4 | > 100 |

| Acetone | 5.1 | > 150 |

| Ethanol | 5.2 | 20 - 50 |

| Methanol | 6.6 | 10 - 30 |

| Water | 10.2 | < 0.01 |

Interpretation of Hypothetical Results:

-

The very low solubility in hexane and water aligns with the prediction that a large nonpolar molecule with polar functional groups will be poorly solvated by either extreme of solvent polarity.

-

The high solubility in dichloromethane, ethyl acetate, and acetone is consistent with the "like dissolves like" principle, where the moderate to high polarity of these aprotic solvents effectively solvates the polar ester and dioxolane groups, as well as the benzophenone core.

-

The moderate solubility in ethanol and methanol suggests that while hydrogen bonding between the solvent and the solute's oxygen atoms occurs, the energetic cost of disrupting the solvent's extensive hydrogen-bonding network is not fully compensated by the solute-solvent interactions.

Conclusion

While experimental data for the solubility of this compound is not currently published, a thorough analysis of its molecular structure allows for a strong predictive understanding of its behavior in various organic solvents. This guide provides the theoretical foundation and a detailed, robust experimental protocol for researchers to quantitatively determine these crucial solubility parameters. The obtained data will be invaluable for the rational design of synthetic routes, purification strategies, and formulation development involving this promising compound.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Jain, A., & Yalkowsky, S. H. (2001). Estimation of the aqueous solubility of organic compounds. Journal of Pharmaceutical Sciences, 90(2), 234-252.

- Delgado, D. R., & Martínez, F. (2014). Solubility and solution thermodynamics of some benzophenone derivatives in organic solvents. Fluid Phase Equilibria, 361, 130-137.

-

National Center for Biotechnology Information. (n.d.). Benzophenone. In PubChem. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzophenone. Retrieved from [Link]

-

Sciencemadness Wiki. (2022, July 9). Benzophenone. Retrieved from [Link]

-

IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2013). Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. International Agency for Research on Cancer. Retrieved from [Link]

-

Ataman Kimya. (n.d.). BENZOPHENONE-3. Retrieved from [Link]

-

Avdeef, A. (2023, January 27). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. Analytical Chemistry. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Properties of (1,3-Dioxolan-2-yl)furans. Retrieved from [Link]

-

MDPI. (2018, July 26). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. Retrieved from [Link]

-

Synthesis and properties of 1,3-Dioxolanes. (n.d.). Retrieved from [Link]

-

Zhang, Y., et al. (2024, June 26). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances. Retrieved from [Link]

-

Journal of Chemistry Letters. (n.d.). Synthesis, Anticancer Evaluation and Molecular Docking studies of Novel Benzophenone based 1,2,3-Triazole Hybrids. Retrieved from [Link]

-

Semantic Scholar. (2024, June 19). Synthesis and bioactivity investigation of benzophenone and its derivatives. Retrieved from [Link]

Sources

- 1. jchemlett.com [jchemlett.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

- 5. lifechemicals.com [lifechemicals.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. Benzophenone - Wikipedia [en.wikipedia.org]

- 9. Benzophenone - Sciencemadness Wiki [sciencemadness.org]

- 10. BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

Strategic Manipulation of Dioxolane Protecting Groups on Benzophenone Scaffolds

Topic: Stability of Dioxolane Protecting Groups on Benzophenone Scaffolds Content Type: Technical Whitepaper Audience: Synthetic Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary: The Steric-Electronic Paradox

In medicinal chemistry, the benzophenone (diaryl ketone) scaffold presents a unique "Steric-Electronic Paradox" when employing 1,3-dioxolane protecting groups. Unlike aliphatic ketones, benzophenones are sterically crowded and thermodynamically stable, making the initial protection (acetalization) energetically unfavorable and kinetically sluggish.

However, once installed, the dioxolane ring confers absolute stability against harsh nucleophilic regimes (organolithiums, hydrides, hydroxides), serving as an essential shield during multi-step synthesis. This guide dissects the thermodynamics of formation, the quantitative stability profile, and the specific protocols required to install and remove this protecting group without compromising the scaffold integrity.

The Thermodynamic Challenge: Formation Dynamics

The formation of a 1,3-dioxolane from benzophenone and ethylene glycol is an equilibrium process heavily biased toward the starting materials.

Why Standard Methods Fail

Classic Dean-Stark protocols (toluene reflux,

Advanced Protocol: The Noyori Conditions (Kinetic Control)

To overcome the equilibrium, we utilize Noyori’s acetalization , which employs bis-trimethylsilyl ethers and trimethylsilyl trifluoromethanesulfonate (TMSOTf). This method operates under kinetic control at low temperatures, driving the reaction via the formation of a potent oxocarbenium intermediate and irreversible silyl ether cleavage.

Protocol 1: High-Efficiency Protection (Noyori Method)

-

Substrate: Benzophenone derivative (1.0 equiv)

-

Reagents: 1,2-bis(trimethylsilyloxy)ethane (BTMSE) (1.5 equiv), TMSOTf (0.05 equiv, catalyst).

-

Solvent: Anhydrous DCM (0.5 M).

-

Temperature: -78°C to 0°C.

Step-by-Step:

-

Flame-dry a round-bottom flask and cool under Argon.

-

Dissolve benzophenone in DCM; add BTMSE.

-

Add TMSOTf dropwise at -78°C. The reaction turns a characteristic yellow/orange (oxocarbenium ion).

-

Allow to warm to 0°C over 4 hours.

-

Quench: Add pyridine (0.2 equiv) before aqueous workup to neutralize the triflic acid.

-

Workup: Pour into saturated NaHCO

. Extract with DCM. -

Purification: Flash chromatography on basic alumina (See Section 3 regarding Silica).

Stability Profile: The Survival Matrix

Once formed, the benzophenone dioxolane is a fortress against bases but a "ticking clock" in acidic media.

Mechanistic Vulnerability (Acid Hydrolysis)

Contrary to intuition, benzophenone ketals are more acid-labile than their aliphatic counterparts (e.g., cyclohexanone ketals).

-

Reason: The rate-determining step of hydrolysis is the formation of the carbocation.[1] The diphenylmethyl cation formed from benzophenone is highly resonance-stabilized, lowering the activation energy for ring opening.

-

Implication: These groups can hydrolyze on slightly acidic silica gel or in CDCl

that has accumulated HCl.

Quantitative Stability Data

The following table summarizes the survival of the group under standard synthetic conditions.

| Reagent Class | Specific Condition | Stability | Notes |

| Strong Bases | Stable | Ideal for ortho-lithiation strategies. | |

| Hydrides | LiAlH | Stable | Resistant to reductive ring opening. |

| Nucleophiles | Grignard (RMgX) / 0°C | Stable | No attack at the acetal carbon. |

| Aqueous Acid | 1M HCl / THF / 25°C | Labile | |

| Lewis Acids | BF | Unstable | Triggers rearrangement or polymerization. |

| Oxidants | KMnO | Stable | Benzylic positions may oxidize if unprotected. |

| Silica Gel | Flash Chromatography | Variable | Critical: Must use 1% Et |

Visualization: Mechanistic Pathways[2]

The following diagram illustrates the dichotomy between the difficult formation (requiring water removal or silyl-activation) and the facile hydrolysis driven by cation stability.

Figure 1: The cycle of protection and deprotection.[1][2] Note that the red nodes represent high-energy cationic intermediates that drive the reactivity.

Deprotection Dynamics: Controlled Release

Because the benzophenone ketal is acid-sensitive, deprotection is generally high-yielding. However, if the molecule contains other acid-sensitive groups (e.g., Boc amines, TBS ethers), "sledgehammer" acidic conditions must be avoided.

Protocol 2: Chemo-Selective Deprotection (Indium Catalysis)

For substrates containing other sensitive functionalities, Indium(III) triflate provides a mild, neutral-pH alternative to HCl.

-

Reagents: In(OTf)

(1–5 mol%), Acetone/H -

Conditions: Room temperature, 2 hours.

-

Mechanism: In(III) acts as a water-tolerant Lewis acid that coordinates the dioxolane oxygens, facilitating hydrolysis without cleaving Boc or silyl groups.

Protocol 3: The "Trans-Acetalization" Method

If the substrate is insoluble in water, use trans-acetalization.

-

Reagents: Acetone (excess),

-TsOH (cat.). -

Mechanism: The protecting group is transferred to acetone (forming the volatile 2,2-dimethoxypropane or acetone ketal), releasing the benzophenone.

References

-

Greene's Protective Groups in Organic Synthesis . Wuts, P. G. M. (2014). Standard reference for stability profiles.

-

Tsunoda, T., Suzuki, M., & Noyori, R. (1980). "Trimethylsilyl Trifluoromethanesulfonate as a Highly Effective Catalyst for the Conversion of Carbonyl Compounds to 1,3-Dioxolanes". Tetrahedron Letters, 21(14), 1357-1358.

-

Gorgues, A. (1980). "Acetals of unstable ketones". Bull.[1] Soc. Chim. Fr, 2, 263. (Foundational work on aromatic ketal stability).

-

Gregg, B. T., Golden, K. C., & Quinn, J. F. (2007).[3][4] "Indium(III) Trifluoromethanesulfonate as a Mild, Efficient Catalyst for the Protection and Deprotection of Carbonyl Compounds". The Journal of Organic Chemistry, 72(15), 5890–5893.

-

Perin, G., et al. (2008). "Microwave assisted synthesis of benzophenone and acetophenone ethylene ketals". Arkivoc, (iii), 17-24.[2][5][6]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Alcohol or phenol synthesis by acetal cleavage [organic-chemistry.org]

- 4. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. quod.lib.umich.edu [quod.lib.umich.edu]

Methodological & Application

Application Note: Protocol for Acid-Catalyzed Deprotection of 1,3-Dioxolane in Benzophenone Derivatives

Introduction

The protection of benzophenone derivatives as 1,3-dioxolanes (cyclic ketals) is a critical strategy in multi-step organic synthesis, particularly when masking the electrophilic carbonyl against nucleophilic attack (e.g., Grignard or organolithium reagents). However, the subsequent removal of this protecting group presents a unique challenge compared to aliphatic analogs.

The Challenge: Benzophenone ketals are sterically crowded and electronically stabilized by the diphenylmethane scaffold. The bulky aromatic rings impede the approach of water nucleophiles, while the resonance stabilization of the oxocarbenium intermediate can paradoxically make the C-O bond re-formation rapid, establishing a stubborn equilibrium.

The Solution: This guide outlines two field-proven protocols:

-

Method A (Aqueous Hydrolysis): A robust, high-throughput method using mineral acids for stable substrates.

-

Method B (Transacetalization): An equilibrium-driven approach using acetone and

-toluenesulfonic acid (

Mechanistic Insight

Understanding the mechanism is vital for troubleshooting. The reaction follows an A-1 type acid-catalyzed hydrolysis .[1]

Critical Mechanistic Steps:

-

Protonation: Acid protonates one of the dioxolane oxygens.

-

Ring Opening: The C-O bond cleaves, generating a resonance-stabilized oxocarbenium ion. Note: In benzophenones, this cation is highly stabilized, but steric bulk hinders the next step.

-

Water Attack: Water attacks the carbocation to form a hemi-ketal.

-

Collapse: Proton transfer and elimination of ethylene glycol regenerates the carbonyl.

Visualization: Hydrolysis Pathway

Figure 1: Step-wise mechanistic pathway for the acid-catalyzed hydrolysis of benzophenone 1,3-dioxolane.

Critical Parameters & Optimization

Success depends on manipulating the reaction equilibrium. Since hydrolysis is reversible, we must drive the reaction forward by either excess water (Method A) or removing the diol byproduct (Method B).

Table 1: Acid Catalyst Comparison for Benzophenone Derivatives

| Catalyst | Strength | Solvent System | Typical Temp | Application Context |

| HCl (aq) | Strong | THF / Water | RT - 50°C | Standard. Best for robust substrates. Fast kinetics. |

| Medium | Acetone | Reflux | Transacetalization. Best for driving equilibrium via solvent exchange. | |

| TFA | Medium-Strong | DCM / Water | 0°C - RT | Selective. Used when Boc/t-Butyl groups are not present. |

| FeCl | Lewis Acid | DCM / Silica | RT | Mild. Heterogeneous catalysis for highly acid-sensitive compounds. |

Standard Protocol (Method A): Aqueous Acid Hydrolysis

Objective: Rapid deprotection using a biphasic or miscible aqueous-organic system. Best For: Substrates stable to pH < 1.[2]

Materials

-

Substrate: Benzophenone 1,3-dioxolane derivative (1.0 equiv)

-

Solvent: Tetrahydrofuran (THF) (HPLC Grade)

-

Acid: 2M Hydrochloric Acid (HCl) or 3M Sulfuric Acid (H

SO -

Workup: Sat. NaHCO

, Ethyl Acetate, Brine, MgSO

Procedure

-

Dissolution: Dissolve the substrate in THF (5 mL per mmol). Ensure complete solubility; benzophenones are often insoluble in pure water.

-

Acid Addition: Add 2M HCl (10 equiv) dropwise with vigorous stirring.

-

Note: A large excess of water/acid is required to push the equilibrium toward the ketone.

-

-

Reaction: Stir at Room Temperature for 2–4 hours.

-

Optimization: If TLC shows <50% conversion after 2 hours, heat to 50°C. Benzophenone sterics may require thermal activation.

-

-

Monitoring: Check TLC (typically Hexane/EtOAc). The ketal is usually less polar (higher R

) than the ketone. -

Workup:

Alternative Protocol (Method B): Transacetalization

Objective: Equilibrium displacement using acetone as a "sacrificial" ketone acceptor. Best For: Acid-sensitive substrates or when high-temperature reflux is preferred over strong mineral acids.

Materials

-

Substrate: Benzophenone 1,3-dioxolane derivative (1.0 equiv)

-

Solvent: Acetone (Wet - containing ~1-2% water is beneficial)

-

Catalyst:

-Toluenesulfonic acid monohydrate (

Procedure

-

Setup: Dissolve substrate in Acetone (10 mL per mmol).

-

Catalyst: Add

-TsOH (10-20 mol%). -

Reflux: Heat the mixture to reflux (approx. 56°C).

-

Time: Reflux for 3–6 hours.

-

Workup:

Decision Logic: Selecting the Right Method

Use the following logic flow to determine the optimal protocol for your specific benzophenone derivative.

Figure 2: Decision matrix for protocol selection based on substrate properties.

Troubleshooting & Quality Control

-

Incomplete Reaction:

-

Cause: Equilibrium re-formation of ketal.

-

Fix: Add more water (Method A) or distill off the volatile acetonide byproduct (Method B).

-

-

Side Reactions (Aldol Condensation):

-

Cause: If the benzophenone has

-protons (rare for simple benzophenones but possible in derivatives) and acid concentration is too high. -

Fix: Switch to Method B or Method C (Lewis Acid).

-

-

Solubility Issues:

-

If the substrate precipitates upon adding aqueous acid, increase the THF ratio or switch to Dioxane (higher boiling point, better solubility).

-

References

-

BenchChem. Protocol for the Acidic Deprotection of 2-(3-phenoxyphenyl)-1,3-dioxolane. Retrieved from

-

Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes: Stability and Deprotection. Retrieved from

-

Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience.[2][9] (Standard reference for stability data).

-

Sun, J., et al. (2004).[9][10] Highly Efficient Chemoselective Deprotection of O,O-Acetals and O,O-Ketals Catalyzed by Molecular Iodine in Acetone. J. Org.[2][9][10][11] Chem. Retrieved from

Sources

- 1. theses.gla.ac.uk [theses.gla.ac.uk]

- 2. scribd.com [scribd.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. A computational mechanism for the aqueous hydrolysis of a ketal to a ketone and alcohol. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. reddit.com [reddit.com]

- 8. researchgate.net [researchgate.net]

- 9. organic-chemistry.org [organic-chemistry.org]

- 10. semanticscholar.org [semanticscholar.org]

- 11. chem.libretexts.org [chem.libretexts.org]

Application Note: Selective Hydrolysis of Ethyl Ester in 3-Carboethoxy-3'-(1,3-dioxolan-2-yl)benzophenone

Abstract & Scope

This Application Note details a high-precision protocol for the selective hydrolysis of the ethyl ester moiety in 3-Carboethoxy-3'-(1,3-dioxolan-2-yl)benzophenone to its corresponding carboxylic acid. The primary challenge in this transformation is the preservation of the 1,3-dioxolane group, a cyclic acetal/ketal protecting group that is highly susceptible to acid-catalyzed hydrolysis.

Standard saponification workflows often utilize strong acidic workups (pH < 1) to precipitate the product, which would catastrophically deprotect the dioxolane, yielding the unwanted aldehyde/ketone by-product. This guide introduces a Buffered Saponification Strategy utilizing Lithium Hydroxide (LiOH) in a THF:Water system, coupled with a controlled pH titration workup to ensure >98% chemo-selectivity.

Chemical Context & Strategic Analysis

Structural Analysis

The target molecule contains two orthogonal functional groups on a benzophenone core:

-

Ethyl Ester (Position 3): Requires hydrolysis.[1][2][3][4] Susceptible to both acid and base.[5][6]

-

1,3-Dioxolane (Position 3'): Must be preserved. Stable to base, but extremely labile to aqueous acid.

The Orthogonality Principle

The success of this reaction relies on the Orthogonality of Stability :

-

Base (OH⁻): Cleaves esters (Saponification)

Safe for Dioxolanes. -

Acid (H⁺): Protonates carboxylates (Workup)

Hazardous for Dioxolanes.

Therefore, the reaction must be driven by base, but the isolation must avoid strong acidification.

Mechanism of Action

The reaction proceeds via a nucleophilic acyl substitution (Bmc mechanism). The hydroxide ion attacks the ester carbonyl, forming a tetrahedral intermediate, which collapses to release ethoxide and the carboxylate salt.[7][8] The critical deviation from standard protocols occurs during the protonation step , where we substitute strong mineral acids (HCl) with a mild buffering agent to reach the pKa of benzoic acid (~4.2) without crossing the threshold for acetal hydrolysis (typically pH < 3).

Experimental Protocol

Reagents & Equipment

| Reagent | Grade/Spec | Purpose |

| Substrate | >95% Purity | Target material (0.5 – 1.0 g scale) |

| Lithium Hydroxide (LiOH·H₂O) | Reagent Grade | Mild saponification agent; higher solubility in organics than NaOH |

| Tetrahydrofuran (THF) | HPLC Grade | Co-solvent to solubilize the organic substrate |

| Water (Deionized) | 18 MΩ | Reaction medium and hydrolysis source |

| Citric Acid (10% aq) | Solution | CRITICAL: Mild proton source for workup (pH control) |

| Ethyl Acetate | ACS Grade | Extraction solvent |

Step-by-Step Methodology

Step 1: Solubilization

-

Dissolve 1.0 equiv of this compound in THF (10 mL per gram of substrate).

-

Ensure complete dissolution. The solution should be clear.

Step 2: Saponification

-

Prepare a solution of LiOH·H₂O (2.5 equiv) in Water (5 mL per gram of substrate).

-

Add the aqueous LiOH dropwise to the THF solution under vigorous stirring at Room Temperature (20–25°C).

-

Note: The mixture may become biphasic or cloudy; vigorous stirring is essential to increase the interfacial surface area.

-

-

Optional: If reaction is slow (>4 hours), warm strictly to 40°C . Do not reflux, as elevated temperatures can promote side reactions.

Step 3: Monitoring (Self-Validating Step)

-

Method: Thin Layer Chromatography (TLC) or HPLC.

-

TLC Mobile Phase: 30% Ethyl Acetate in Hexanes.

-

Endpoint Criteria: Disappearance of the starting ester spot (

) and appearance of the baseline carboxylate spot (

Step 4: The Buffered Workup (Critical Control Point)

-

Warning: Do NOT use concentrated HCl.

-

Concentrate the reaction mixture under reduced pressure (Rotavap) to remove the majority of THF. The residue will be an aqueous suspension of the lithium carboxylate.

-

Cool the aqueous residue to 0°C in an ice bath.

-

Titration: Slowly add 10% aqueous Citric Acid dropwise while monitoring pH with a calibrated pH meter or narrow-range pH paper.

-

Target pH: Adjust strictly to pH 4.5 – 5.0 .

-

Reasoning: The pKa of the benzoic acid derivative is approx 4.2. At pH 4.5, significant protonation occurs, precipitating the product, while the acetal remains stable (acetal hydrolysis rates spike below pH 3).

-

-

Extraction: Extract the aqueous mixture immediately with Ethyl Acetate (3 x 20 mL) .

-

Drying: Wash combined organics with Brine, dry over anhydrous

, filter, and concentrate.

Visualizing the Workflow

Reaction Mechanism & Pathway

The following diagram illustrates the chemical pathway and the critical divergence point where incorrect pH control leads to failure.

Figure 1: Reaction pathway highlighting the critical workup dependency for chemo-selectivity.

Workup Decision Tree

This logic flow ensures the operator makes the correct decisions during the isolation phase.

Figure 2: Operational decision tree for the buffered workup procedure.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Product contains aldehyde (NMR ~10 ppm) | Workup pH was too low (< 3). | Repeat synthesis; use Phosphate Buffer (pH 5.5) instead of Citric Acid. |

| Incomplete Hydrolysis | Steric hindrance or low solubility. | Increase temperature to 40°C; Switch solvent to Dioxane/Water (higher boiling point). |

| Low Yield | Product remained in aqueous phase. | The carboxylic acid is partially soluble in water.[9] Saturate the aqueous phase with NaCl (Brine) before extraction. |

References

-

Lithium Hydroxide Mediated Hydrolysis

- Title: A Mild Hydrolysis of Esters Medi

- Source: ResearchG

- Context: Establishes LiOH as a mild reagent comp

-

Acetal Stability & Protection

-

Title: 1,3-Dioxanes, 1,3-Dioxolanes - Protection of Carbonyl Compounds.[10]

- Source: Organic Chemistry Portal.

- Context: Defines the stability profile of dioxolanes (Base stable, Acid labile).

-

-

General Saponification Protocols

Sources

- 1. sserc.org.uk [sserc.org.uk]

- 2. SSERC | Hydrolysis of ethyl benzoate [sserc.org.uk]

- 3. Saponification-Typical procedures - operachem [operachem.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. 13.7. Reactions with Carboxylic Acid/Ester Electrophiles – Introduction to Organic Chemistry [saskoer.ca]

- 6. Saponification | Chemistry | Research Starters | EBSCO Research [ebsco.com]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. youtube.com [youtube.com]

- 10. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

Application Note: Modular Design of Benzophenone Photoaffinity Probes Using 3-Carboethoxy-3'-(1,3-dioxolan-2-yl)benzophenone

This Application Note is designed as a comprehensive technical guide for the utilization of 3-Carboethoxy-3'-(1,3-dioxolan-2-yl)benzophenone (CAS: 898779-03-8) as a modular precursor in the synthesis of photoaffinity labeling (PAL) probes.

Executive Summary

Photoaffinity labeling (PAL) is a cornerstone technique for mapping drug-target interactions, identifying off-target binding, and elucidating mechanisms of action. The success of a PAL experiment hinges on the probe design. This compound (hereafter referred to as CDBP ) serves as a high-utility heterobifunctional linker .

Its structure features two orthogonal reactive handles on a benzophenone core:

-

3-Carboethoxy group (Ethyl Ester): A masked carboxylic acid for conjugation to the pharmacophore (ligand).

-

3'-(1,3-dioxolan-2-yl) group (Acetal): A protected aldehyde for subsequent conjugation to a reporter tag (e.g., biotin, fluorophore) or solid support.

This guide provides the rationale, synthetic workflows, and experimental protocols for transforming CDBP into a functional photoaffinity probe.

Scientific Rationale & Mechanism

The Benzophenone Advantage

Benzophenones are preferred over aryl azides or diazirines for many applications due to their chemical stability and unique photochemistry. Upon irradiation at 350–360 nm (away from protein damage wavelengths), the benzophenone carbonyl undergoes an

-

Reversibility: Unlike nitrenes or carbenes, the benzophenone triplet state does not react with water. If it fails to insert into a C-H bond, it relaxes back to the ground state, allowing for repeated excitation cycles until crosslinking occurs.

-

Specificity: The diradical preferentially abstracts hydrogen atoms from C-H bonds (geometric constraints permitting), forming a robust covalent C-C bond with the target protein.

The CDBP Strategy: "Divide and Conquer"

CDBP allows for a modular "Convergent Synthesis" strategy. The dioxolane group remains inert during the ester hydrolysis and amide coupling required to attach the ligand. Once the ligand is secured, the dioxolane is gently deprotected to an aldehyde, which is then selectively reacted with hydrazine- or hydroxylamine-functionalized reporters.

Workflow Visualization

The following diagram illustrates the logical flow from Precursor to Functional Probe.

Figure 1: Modular synthesis workflow converting CDBP into a biotinylated photoaffinity probe.

Chemical Properties & Handling[1][2]

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 898779-03-8 |

| Molecular Formula | C₁₉H₁₈O₅ |

| Molecular Weight | 326.34 g/mol |

| Solubility | Soluble in DCM, THF, DMSO, Methanol. Insoluble in water. |

| Storage | -20°C, desiccated. Protect from light (wrap vial in foil). |

| Stability | Stable to base (ester hydrolysis conditions). Acid labile (dioxolane deprotection). |

Experimental Protocols

Phase 1: Probe Synthesis

Protocol A: Ligand Attachment (Ester Hydrolysis & Amide Coupling)

Objective: Convert the ethyl ester to a carboxylic acid and attach the amine-containing drug/ligand.

Reagents:

-

Lithium Hydroxide (LiOH·H₂O)

-

THF, Methanol, Water

-

HATU (Coupling reagent) or EDC/NHS

-

DIPEA (Diisopropylethylamine)

-

Amine-bearing Ligand (Drug-NH₂)

Step-by-Step:

-

Hydrolysis: Dissolve CDBP (1.0 eq) in THF/MeOH/H₂O (3:1:1). Add LiOH (3.0 eq). Stir at room temperature (RT) for 2–4 hours. Monitor by TLC/LCMS for disappearance of the ethyl ester.

-

Note: The dioxolane ring is generally stable under basic aqueous conditions.

-

-

Workup: Acidify carefully to pH ~4 with 1M HCl (do not go too low to avoid premature deprotection). Extract with Ethyl Acetate (EtOAc).[1][2] Dry over Na₂SO₄ and concentrate. Result: Acid-BP-Dioxolane .

-

Coupling: Dissolve the Acid-BP-Dioxolane (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 5 mins.

-

Addition: Add the Amine-Ligand (1.0–1.2 eq). Stir at RT for 2–16 hours.

-

Purification: Dilute with EtOAc, wash with brine. Purify via silica flash chromatography. Result: Ligand-BP-Dioxolane .

Protocol B: Activation & Tagging (Deprotection & Hydrazone Formation)

Objective: Unmask the aldehyde and attach a Biotin tag.

Reagents:

-

1M HCl or p-Toluenesulfonic acid (pTsOH)

-

Acetone or THF

-

Biotin-Hydrazide (or Biotin-LC-Hydrazide for a longer spacer)

Step-by-Step:

-

Deprotection: Dissolve Ligand-BP-Dioxolane in Acetone/Water (9:1) containing catalytic pTsOH (0.1 eq) or treat with 1M HCl/THF (1:1). Stir at RT or mild heat (40°C) for 1–3 hours.

-

Workup: Neutralize with NaHCO₃. Extract with DCM.[1][2] The aldehyde intermediate (Ligand-BP-CHO ) can be purified or used crude if clean.

-

Tagging: Dissolve Ligand-BP-CHO (1.0 eq) in Methanol/Acetic Acid (99:1). Add Biotin-Hydrazide (1.2 eq). Stir at RT for 4–12 hours.

-

Chemistry: Formation of a stable hydrazone linkage.

-

-

Final Purification: Purify via HPLC (C18 column) to remove excess biotin. Lyophilize. Result: Final Probe .

Phase 2: Biological Application (Photoaffinity Labeling)

Protocol C: In Vitro Photolabeling

Objective: Crosslink the probe to the target protein in cell lysate or purified buffer.

Materials:

-

UV Lamp (365 nm, approx. 4–8 Watt). Crucial: Use a filter to remove <300 nm light to prevent protein damage.

-

96-well plate (clear, flat bottom) or microcentrifuge tubes (open cap).

-

Protein sample (Lysate or Purified).[5]

Step-by-Step:

-

Incubation: Incubate protein sample (e.g., 1 mg/mL lysate) with the Final Probe (typically 100 nM – 10 µM) for 30–60 mins at 4°C or RT.

-

Control: Include a sample with excess free ligand (competitor) to prove specific binding.

-

-

Irradiation: Place samples on ice (to prevent heating). Position the UV lamp 2–5 cm above the samples. Irradiate for 10–30 minutes.

-

Tip: Benzophenone activation is robust; however, extended irradiation (>1 hour) can cause non-specific labeling.

-

-

Enrichment/Analysis:

-

For Western Blot: Add Laemmli buffer, boil, run SDS-PAGE. Transfer to membrane. Detect using Streptavidin-HRP.

-

For Mass Spec: Precipitate proteins, digest with trypsin, enrich biotinylated peptides using Streptavidin-Agarose beads, and analyze via LC-MS/MS.

-

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Solution |

| Premature Deprotection | Acidic conditions during ester hydrolysis workup. | Keep pH > 4 during the acid workup of Step 1. Use mild buffers. |

| Low Crosslinking Yield | Oxygen quenching or insufficient UV power. | Benzophenone triplets are quenched by O₂. Degas buffers or keep the UV lamp close (2 cm). Ensure 365 nm wavelength. |

| High Background | Non-specific hydrophobic binding of the benzophenone. | Lower probe concentration. Perform competition controls. Use a "linker" version of Biotin (e.g., Biotin-PEG4-Hydrazide) to increase solubility. |

| Aldehyde Reactivity | Aldehyde reacting with protein lysines (Schiff base). | Ensure the aldehyde is fully converted to hydrazone before adding to biological samples. Unreacted aldehyde is electrophilic. |

Pathway Visualization: Photolabeling Mechanism

The following diagram details the molecular events occurring during the irradiation step.

Figure 2: Photochemical mechanism of Benzophenone activation and C-H insertion.

References

-

Dorman, G., & Prestwich, G. D. (1994). Benzophenone photophores in biochemistry. Biochemistry, 33(19), 5661-5673. Link

-

Spring, D. R., et al. (2016). Development of a Multifunctional Benzophenone Linker for Peptide Stapling and Photoaffinity Labelling. ChemBioChem, 17(8), 689-692. Link

-

Qvit, N., et al. (2008). Development of bifunctional photoactivatable benzophenone probes and their application to glycoside substrates. Biopolymers, 90(5), 668-675. Link

-

Arctom Chemicals. (n.d.). Product Data Sheet: this compound (CAS 898779-03-8). Link

- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. (Specifically regarding 1,3-dioxolane stability and deprotection). Wiley-Interscience.

Sources

Application Note: Synthesis and Polymerization of 3,3'-Disubstituted Benzophenone Polyimide Monomers

Executive Summary

3,3'-Disubstituted benzophenones—specifically 3,3',4,4'-benzophenonetetracarboxylic dianhydride (BTDA) and 3,3'-diaminobenzophenone (3,3'-DABP)—are highly versatile monomers. In materials science, they are the foundational building blocks for advanced polyimides (PIs) used in flexible printed circuits, aerospace components, and organic field-effect transistors (OFETs)[1]. In drug development, the benzophenone pharmacophore and its diamine derivatives serve as critical intermediates for photoaffinity labels, kinase inhibitors, and Schiff base models[2][3].

This application note provides validated, step-by-step protocols for synthesizing these monomers and polymerizing them into high-performance polyimides, detailing the mechanistic causality behind each experimental condition.

Mechanistic Rationale & Structural Advantages

The incorporation of a benzophenone core into a polymer backbone or a small-molecule active pharmaceutical ingredient (API) introduces a highly specific structural feature: the carbonyl hinge (-C=O-).

Unlike rigid monomers such as pyromellitic dianhydride (PMDA), the carbonyl group in BTDA and 3,3'-DABP introduces rotational freedom. This flexibility disrupts chain coplanarity, significantly enhancing the solubility of the intermediate poly(amic acid) (PAA) in polar aprotic solvents[4]. Furthermore, the electron-withdrawing nature of the carbonyl group directs electrophilic aromatic substitution (e.g., nitration) to the meta (3,3') positions, allowing for highly regioselective monomer synthesis[5][6]. Despite this added flexibility, the resulting polyimides maintain exceptional thermal stability, with degradation temperatures frequently exceeding 500 °C[4].

Physicochemical Properties

The following table summarizes the critical quantitative data for the monomers and the resulting polymer network to aid in analytical validation[4][5][7].

| Property | BTDA (Dianhydride Monomer) | 3,3'-DABP (Diamine Monomer) | Benzophenone-PI (Polymer) |

| Molecular Weight | 322.23 g/mol | 212.25 g/mol | Varies (High MW) |

| Melting Point | 218–228 °C | 149–151 °C | N/A (Thermoset) |

| Thermal Degradation | > 320 °C | > 250 °C | > 500 °C |

| Solubility | DMF, Pyridine, DMAc | Ethanol, DMF, DMAc | Insoluble (Post-imidization) |

| Appearance | Off-white to brown powder | Yellow needle-like crystals | Transparent orange/brown film |

Monomer Synthesis Protocols

Protocol A: Synthesis of 3,3',4,4'-Benzophenonetetracarboxylic Dianhydride (BTDA)

This protocol utilizes the liquid-phase oxidation of 3,3',4,4'-tetramethylbenzophenone followed by thermal dehydration[8][9][10].

Step 1: Oxidation to Tetracarboxylic Acid (BTCA) Causality Focus: Potassium permanganate (KMnO₄) is used as the oxidant. The reaction is highly exothermic; thus, batch-wise addition is critical to prevent thermal runaway and avoid oxidative cleavage of the benzophenone core.

-

Suspend 1.0 molar equivalent of 3,3',4,4'-tetramethylbenzophenone in a 0.10 mol/L hydrochloric acid solution (or a water/pyridine mixture) within a distillation-equipped reactor[11][12].

-

Heat the mixture under continuous stirring to 80 ± 2 °C.

-

Add KMnO₄ (totaling 8.4 molar equivalents) in small, sequential batches[9].

-

Self-Validation Check: Do not add the next batch until the solution color transitions from deep violet to muddy brown (indicating the reduction of MnO₄⁻ to insoluble MnO₂). Oxidation is complete when a new portion of KMnO₄ remains unreacted (violet) for 1 hour[9].

-

Filter the hot mixture to remove MnO₂, concentrate the filtrate via distillation at 100 °C, and cool to room temperature to precipitate 3,3',4,4'-benzophenonetetracarboxylic acid (BTCA)[10][11].

Step 2: Thermal Dehydration to BTDA Causality Focus: Vacuum conditions are required to continuously remove the water byproduct, driving the equilibrium toward the closed anhydride rings.

-

Transfer the purified BTCA solid into a high-temperature vacuum sintering furnace.

-

Heat to 225 ± 5 °C under vacuum (approx. 0.08 MPa) for 1.5 to 3 hours[7][10].

-

Cool the furnace and isolate the resulting off-white BTDA powder.

Protocol B: Synthesis of 3,3'-Diaminobenzophenone (3,3'-DABP)

This protocol relies on the regioselective nitration of benzophenone followed by catalytic hydrogenation[5][13].

Step 1: Regioselective Nitration

-

Dissolve benzophenone in a halogenated solvent (e.g., 1,2-dichloroethane) or proceed solvent-free if using excess acid.

-

Slowly add a mixed acid solution (fuming nitric acid and concentrated sulfuric acid) while maintaining the temperature between 50–100 °C[5][6].

-

Stir for 2–10 hours. The electron-withdrawing carbonyl group naturally directs the nitro groups to the 3,3' positions.

-

Quench in ice water, filter, and recrystallize to isolate 3,3'-dinitrobenzophenone.

Step 2: Catalytic Reduction Causality Focus: Catalytic hydrogenation is preferred over chemical reduction (e.g., SnCl₂/HCl) to prevent heavy metal contamination, which is critical if the diamine is intended for drug development or high-purity dielectric applications.

-

Dissolve 3,3'-dinitrobenzophenone in an organic solvent and add a Palladium on Carbon (Pd/C) or Raney Nickel catalyst[5].

-

Transfer to an autoclave and introduce H₂ gas at a constant pressure of 10 kg/cm ²[5].

-

Stir at 30–35 °C for 7–10 hours.

-

Self-Validation Check: Heat the post-reaction mixture to 70 °C and perform a hot filtration to remove the catalyst. Upon cooling the filtrate, 3,3'-DABP will spontaneously precipitate as yellow needle-like crystals (mp 149–151 °C)[5][14].

Polyimide Polymerization Workflow

The synthesis of benzophenone-cored polyimides follows a classic two-step polycondensation reaction[8][15].

Step 1: Poly(amic acid) (PAA) Formation

-

In a nitrogen-purged flask, dissolve 1.0 equivalent of 3,3'-DABP in a polar aprotic solvent (e.g., DMAc or DMF) at room temperature. Note: Aprotic solvents are mandatory as they stabilize the PAA intermediate via hydrogen bonding, preventing premature precipitation.

-

Slowly add 1.0 equivalent of BTDA powder. Stir for 12–24 hours to yield a viscous, soluble PAA prepolymer[7][15].

Step 2: Step-Wise Thermal Imidization Causality Focus: Direct heating to 300 °C causes rapid solvent boiling and trapped water vapor, resulting in brittle, blistered films. Step-wise heating ensures gradual kinetic closure of the imide rings and controlled solvent evaporation.

-

Cast the PAA solution onto a glass or silicon substrate.

-

Subject the film to a step-wise thermal gradient: 100 °C (1h) → 150 °C (1h) → 200 °C (1h) → 250 °C (1h) under a vacuum or nitrogen atmosphere[8][15].

Workflow for the two-step synthesis of benzophenone-cored polyimides via a PAA intermediate.

Analytical Validation

To confirm successful synthesis and polymerization, utilize the following analytical markers:

-

FTIR Spectroscopy: BTDA validation requires the presence of anhydride C=O symmetric/asymmetric stretches at ~1850 cm⁻¹ and ~1770 cm⁻¹. Successful PI formation is confirmed by the disappearance of PAA amide bands (~1650 cm⁻¹) and the appearance of imide C=O stretches at ~1780 cm⁻¹ and ~1720 cm⁻¹[7].

-

Thermogravimetric Analysis (TGA): A properly imidized benzophenone-PI film will show no significant weight loss until > 500 °C. Any weight loss between 150–250 °C indicates incomplete imidization or trapped solvent[4].

References

-

Development and Optimization of Producing 3,3′,4,4′-Benzophenonetetracarboxylic Dianhydride, Orient J Chem, 8

-

BTDA, 2421-28-5 | Benzophenone Building Block, Ossila, 1

-

An In-depth Technical Guide to 3,3',4,4'-Benzophenonetetracarboxylic Acid, Benchchem, 7

-

COMPARED PROPERTIES OF POLYIMIDES BASED ON BENZOPHENONETETRACARBOXYLIC DIANHYDRIDE, Revue Roumaine de Chimie, 4

-

Polyimide Synthesis Explained: Shaping Modern Electronics, AZoM, 15

-

US4556738A - Process for preparation of 3,3'- or 3,4'-diamino benzophenone, Google Patents, 5

-

Novel symmetric Schiff Bases derived from 3,3'-Diaminobenzophenone as models for Intramolecular Proton Transfer Reactions, Kemisamfundet, 2

-

CN103626727A - Method for preparing 3,3',4,4'-benzophenonetetracarboxylic dianhydride, Google Patents, 10

-

CN104478744B - Preparation method of 4,4'-dihydroxy-3,3'-diamino diphenyl ketone, Google Patents, 3

-

Nitrating benzophenone, Reddit Chemistry, 6

Sources

- 1. ossila.com [ossila.com]

- 2. kemisamfundet.se [kemisamfundet.se]

- 3. CN104478744B - Preparation method of 4,4'-dihydroxy-3,3'-diamino diphenyl ketone - Google Patents [patents.google.com]

- 4. revroum.lew.ro [revroum.lew.ro]

- 5. US4556738A - Process for preparation of 3,3'- or 3,4'-diamino benzophenone - Google Patents [patents.google.com]

- 6. reddit.com [reddit.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Development and Optimization of Producing 3,3′,4,4′-Benzophenonetetracarboxylic Dianhydride – Oriental Journal of Chemistry [orientjchem.org]

- 9. Development and Optimization of Producing 3,3′,4,4′-Benzophenonetetracarboxylic Dianhydride – Oriental Journal of Chemistry [orientjchem.org]

- 10. CN103626727A - Method for preparing 3,3',4,4'-benzophenonetetracarboxylic dianhydride - Google Patents [patents.google.com]

- 11. guidechem.com [guidechem.com]

- 12. lookchem.com [lookchem.com]

- 13. US4556738A - Process for preparation of 3,3'- or 3,4'-diamino benzophenone - Google Patents [patents.google.com]

- 14. CA1213906A - Process for preparation of 3,3'- or 3,4'- diaminobenzophenone - Google Patents [patents.google.com]

- 15. azom.com [azom.com]

Procedures for cross-linking proteins using benzophenone-based bifunctional reagents

Application Notes & Protocols

Topic: Procedures for Cross-linking Proteins Using Benzophenone-Based Bifunctional Reagents

For: Researchers, scientists, and drug development professionals

Introduction: Capturing Molecular Interactions with Light

Understanding the intricate network of protein-protein interactions is fundamental to deciphering cellular processes in both health and disease. While many interactions are stable and readily studied, transient or weak interactions often govern dynamic cellular events. Photo-affinity cross-linking is a powerful technique to "trap" these fleeting interactions by forming stable covalent bonds upon activation with light. Among the photo-reactive moieties available, benzophenone (BP) stands out for its unique combination of stability and reactivity, making it an invaluable tool for mapping protein interaction networks.[1][2]

Benzophenone-based cross-linkers are activated by long-wave UV light (typically 350-365 nm), which minimizes the risk of photodamage to proteins and other biomolecules that absorb at shorter wavelengths.[3][4] Upon excitation, the benzophenone group forms a triplet-state diradical that can abstract a hydrogen atom from a nearby C-H bond, resulting in the formation of a new, stable carbon-carbon covalent bond.[4][5] This C-H insertion chemistry is relatively non-specific, allowing for the capture of interacting partners without a strict requirement for specific functional groups on the target protein. Furthermore, the excited benzophenone state is not quenched by water, making it ideal for use in aqueous biological systems.[4]

This guide provides a comprehensive overview of the principles and procedures for using benzophenone-based bifunctional reagents to cross-link proteins, offering detailed protocols and expert insights to ensure successful experimental outcomes.

The Mechanism of Benzophenone Photo-Cross-Linking

The efficacy of benzophenone as a photo-cross-linker stems from its well-defined photochemical properties. The process can be broken down into three key steps:

-

Photo-Excitation: The benzophenone molecule absorbs a photon of UV light (~350 nm), promoting an electron from a non-bonding orbital (n) to an anti-bonding π-orbital (π*). This creates a short-lived, excited singlet state (S1).[3][4]

-

Intersystem Crossing: The singlet state rapidly and efficiently undergoes intersystem crossing to a more stable, longer-lived triplet state (T1).[3][4] This triplet state behaves as a diradical.

-

Hydrogen Abstraction and Covalent Bond Formation: The electrophilic oxygen of the triplet-state benzophenone can abstract a hydrogen atom from any nearby C-H bond (within ~3 Å) on an interacting molecule (e.g., a protein).[6] This creates two radical species which then recombine to form a stable C-C covalent bond, effectively "trapping" the interaction.[3] If no suitable C-H bond is available, the excited triplet state can decay back to the ground state without forming a covalent bond, minimizing non-specific reactions.[5]

Caption: Mechanism of Benzophenone-mediated photo-cross-linking.

Selecting the Appropriate Benzophenone Reagent

Benzophenone cross-linkers are typically bifunctional, containing the photo-activatable benzophenone group at one end and a second reactive group at the other, separated by a spacer arm. The choice of reagent depends on the experimental goal.

-

Heterobifunctional Reagents: These are the most common type and allow for sequential, two-step cross-linking.[7] One end has a specific reactivity (e.g., an N-hydroxysuccinimide (NHS) ester that reacts with primary amines like lysine) and the other has the photo-reactive benzophenone. This allows you to first covalently attach the cross-linker to your "bait" protein and then, after removing excess reagent, photo-activate the benzophenone to capture "prey" proteins.[8]

-

Homobifunctional Reagents: These have identical reactive groups (e.g., benzophenone) at both ends. They are less common for targeted interaction studies and are typically used for intramolecular cross-linking or polymerizing molecules.

| Reagent Example | Reactive Group 1 | Reactive Group 2 | Spacer Arm Length | Key Feature |

| Sulfo-SBED | NHS-Ester (Amine-reactive) | Benzophenone | 21.9 Å | Contains a cleavable disulfide bond for easier analysis. |

| Sulfo-SBP | Sulfo-NHS-Ester (Amine-reactive) | Benzophenone | 10.6 Å | Water-soluble version of SBP for easier handling in aqueous buffers.[9][10] |

| Benzophenone-4-maleimide | Maleimide (Thiol-reactive) | Benzophenone | ~11 Å | Targets cysteine residues specifically for the first reaction step.[7] |

| pBpa | (Genetically Encoded) | Benzophenone | N/A | An unnatural amino acid incorporated directly into the protein sequence.[5][6] |

Experimental Design and Optimization

Careful optimization is critical for successful benzophenone cross-linking. The goal is to maximize the specific cross-linking yield while minimizing non-specific interactions and potential protein damage.

Buffer and Reagent Considerations

-